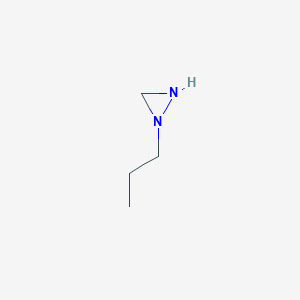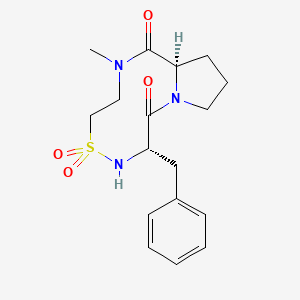
Cyclo(methyltauryl-phenylalanyl-proline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclo(methyltauryl-phenylalanyl-proline) is a cyclic peptide compound that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound is composed of methyltaurine, phenylalanine, and proline, forming a cyclic structure that imparts stability and specific biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of cyclo(methyltauryl-phenylalanyl-proline) typically involves the cyclization of linear peptides. The process begins with the solid-phase peptide synthesis (SPPS) of the linear precursor, followed by cyclization under specific conditions. The cyclization reaction often employs coupling agents such as HATU or EDCI in the presence of a base like DIPEA. The reaction is carried out in an organic solvent such as DMF or DCM.
Industrial Production Methods
Industrial production of cyclo(methyltauryl-phenylalanyl-proline) involves large-scale SPPS, followed by cyclization in batch reactors. The process is optimized for yield and purity, with extensive purification steps including HPLC and lyophilization to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cyclo(methyltauryl-phenylalanyl-proline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific sites on the molecule, facilitated by reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
Cyclo(methyltauryl-phenylalanyl-proline) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide cyclization and stability.
Biology: Investigated for its role in quorum sensing and microbial communication.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel biomaterials and drug delivery systems.
Mecanismo De Acción
The mechanism of action of cyclo(methyltauryl-phenylalanyl-proline) involves its interaction with specific molecular targets and pathways. It can modulate quorum sensing in bacteria by binding to receptor proteins and altering gene expression. In cancer cells, it may induce apoptosis through the activation of caspases and the inhibition of survival pathways.
Comparación Con Compuestos Similares
Similar Compounds
Cyclo(phenylalanyl-prolyl): Another cyclic peptide with similar structural features but different biological activities.
Cyclo(glycyl-prolyl): Known for its antifungal properties.
Cyclo(tyrosyl-prolyl): Studied for its role in enzyme inhibition.
Uniqueness
Cyclo(methyltauryl-phenylalanyl-proline) is unique due to the presence of methyltaurine, which imparts distinct chemical and biological properties. Its ability to modulate quorum sensing and its potential therapeutic applications set it apart from other cyclic peptides.
Propiedades
Número CAS |
126370-66-9 |
|---|---|
Fórmula molecular |
C17H23N3O4S |
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
(7S,12aR)-7-benzyl-2-methyl-5,5-dioxo-3,4,6,7,10,11,12,12a-octahydropyrrolo[1,2-e][1,2,5,8]thiatriazecine-1,8-dione |
InChI |
InChI=1S/C17H23N3O4S/c1-19-10-11-25(23,24)18-14(12-13-6-3-2-4-7-13)16(21)20-9-5-8-15(20)17(19)22/h2-4,6-7,14-15,18H,5,8-12H2,1H3/t14-,15+/m0/s1 |
Clave InChI |
HNKPSCFTSSIEQN-LSDHHAIUSA-N |
SMILES isomérico |
CN1CCS(=O)(=O)N[C@H](C(=O)N2CCC[C@@H]2C1=O)CC3=CC=CC=C3 |
SMILES canónico |
CN1CCS(=O)(=O)NC(C(=O)N2CCCC2C1=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




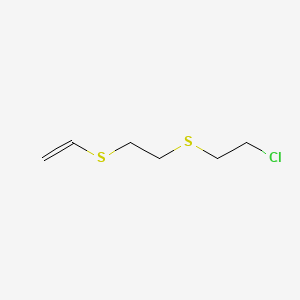
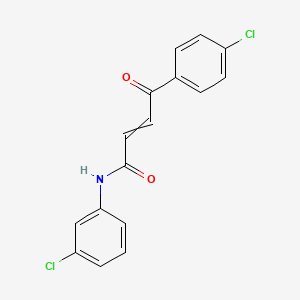
![2,9-Bis[2,6-bis(2-methoxyethoxy)phenyl]-1,10-phenanthroline](/img/structure/B14288659.png)
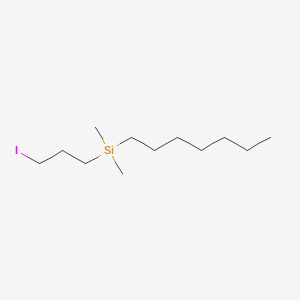
![[2-(2-Oxoethoxy)-1,4-dioxan-2-yl]acetaldehyde](/img/structure/B14288679.png)

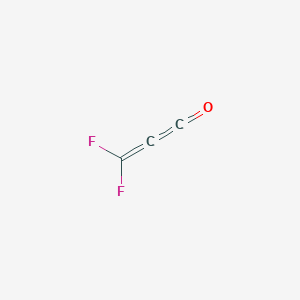
![9-Fluoro-3-phenyl-5,6-dihydrobenzo[c]acridine-7-carboxylic acid](/img/structure/B14288703.png)
![2-Diazonio-1-(2-{[(propan-2-yl)oxy]carbonyl}phenyl)ethen-1-olate](/img/structure/B14288704.png)


